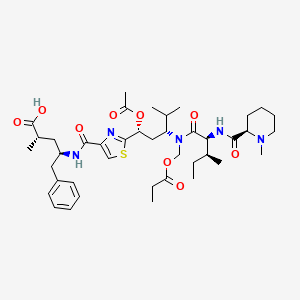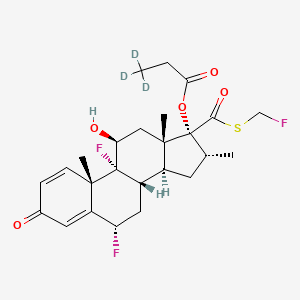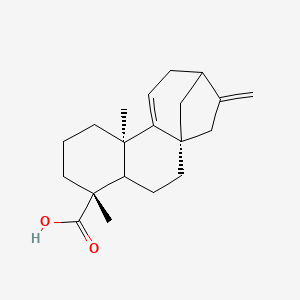
Dechloro Chlonixin-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dechloro Chlonixin-d7 is a deuterated derivative of Chlonixin, a non-steroidal anti-inflammatory drug. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is primarily utilized in scientific research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Chlonixin-d7 involves the deuteration of Chlonixin. The process typically includes the following steps:
Deuteration of Chlonixin: Chlonixin is subjected to a deuteration reaction using deuterium gas or deuterated reagents under controlled conditions. This step ensures the incorporation of deuterium atoms into the molecular structure of Chlonixin.
Purification: The deuterated product is then purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Chlonixin are deuterated using industrial-scale reactors.
Purification and Quality Control: The deuterated product undergoes rigorous purification and quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
Dechloro Chlonixin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Dechloro Chlonixin-d7 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlonixin.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs by providing insights into the behavior of Chlonixin in biological systems.
Biological Research: Employed in studies related to inflammation and pain management.
作用機序
Dechloro Chlonixin-d7 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems.
類似化合物との比較
Similar Compounds
Chlonixin: The parent compound, a non-steroidal anti-inflammatory drug.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug.
Uniqueness
Dechloro Chlonixin-d7 is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to study the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
235.29 g/mol |
IUPAC名 |
2-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)/i1D3,2D,3D,5D,7D |
InChIキー |
ZAYXWXOVWFNPTQ-DGWPMGPKSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])[2H] |
正規SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


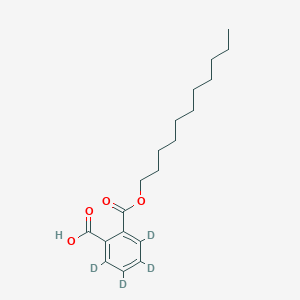
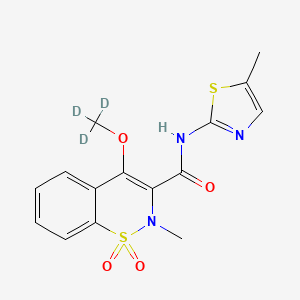

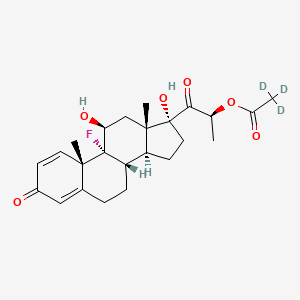
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
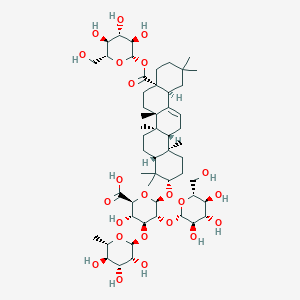
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
